2-(4-Butoxybenzoyl)-5-methylpyridine
Overview
Description
Scientific Research Applications
Synthesis Methods and Material Science Applications
- Imidazopyridines, recognized for their wide range of applications in medicinal chemistry and material science, are synthesized using various strategies including condensation, multicomponent reactions, and tandem reactions, highlighting the versatility of heterocyclic compounds in chemical synthesis and their structural significance in developing materials with desired properties (A. K. Bagdi et al., 2015).
Interaction Studies and Liquid Crystal Behavior
- Studies on mixtures containing bipyridines and 4-pentoxybenzoic acid explored the relationships between liquid crystallinity and hydrogen bonding, indicating the role of molecular interactions in determining the physical properties of materials. This research could suggest that similar studies involving 2-(4-Butoxybenzoyl)-5-methylpyridine might reveal its potential in forming complex structures with specific behaviors (A. Martinez-Felipe et al., 2016).
Advanced Synthesis and Physicochemical Properties
- The synthesis and analysis of novel compounds with potential in vitro antioxidant activities demonstrate the ongoing interest in developing new molecules with significant biological or chemical activities. These studies underline the importance of structural modifications in enhancing the activity and physicochemical properties of compounds, which could be relevant to the development of derivatives of this compound (H. Yüksek et al., 2015).
Fluorescence and Sensing Applications
- Research on the development of fluorescent alternatives to existing reagents for quantification assays highlights the potential of novel compounds in enhancing the sensitivity and practicality of biochemical assays. This suggests that compounds like this compound could find applications in analytical chemistry or biochemistry as part of novel sensing mechanisms (H. Maeda et al., 2005).
Properties
IUPAC Name |
(4-butoxyphenyl)-(5-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-4-11-20-15-8-6-14(7-9-15)17(19)16-10-5-13(2)12-18-16/h5-10,12H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTRTJAFGFFLFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.